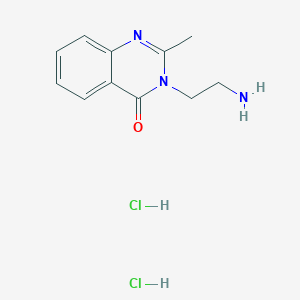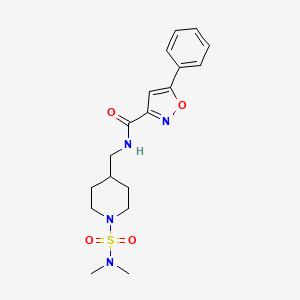
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also contains a phenylisoxazole group and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The piperidine ring provides a basic nitrogen atom, the sulfamoyl group could potentially participate in hydrogen bonding, and the phenylisoxazole and carboxamide groups could contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a basic nitrogen in the piperidine ring could influence its solubility in water and its acid-base properties .科学的研究の応用
Molecular Interaction and Structure-Activity Relationships
Molecular Interaction with CB1 Cannabinoid Receptor : A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), elucidating its molecular interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling contributed to understanding the steric and electrostatic interactions critical for binding to the receptor, suggesting a method for characterizing the interaction of similar compounds with biological targets (Shim et al., 2002).
Structure-Activity Relationships of Pyrazole Derivatives : Another study described the synthesis and characterization of pyrazole derivatives, including structure-activity relationship (SAR) analysis, aimed at developing cannabinoid receptor antagonists. This research highlights the importance of specific structural features for potent and selective antagonist activity, offering a framework for the design of compounds with tailored pharmacological profiles (Lan et al., 1999).
Application in Synthesis and Biological Activity
- Synthesis and Anti-bacterial Study : The research on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide explores the antimicrobial activity of synthesized compounds. This study demonstrates the utility of complex organic synthesis in developing new compounds with potential biological applications (Khalid et al., 2016).
Drug Discovery and Pharmacological Probes
- Discovery of Glycine Transporter 1 Inhibitor : The identification of potent and orally available glycine transporter 1 inhibitors, through the optimization of chemical entities, showcases the application of such compounds in drug discovery, particularly for central nervous system (CNS) disorders. This highlights the process of optimizing drug-like properties for therapeutic applications (Yamamoto et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)13-19-18(23)16-12-17(26-20-16)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJMQDUBXXVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

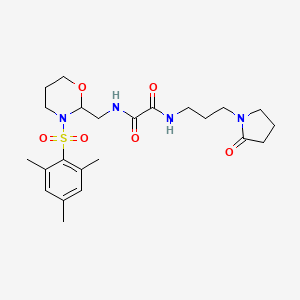
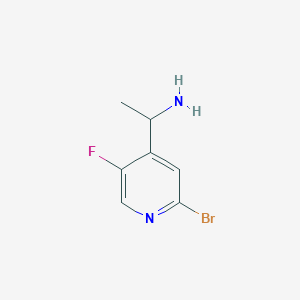
![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2978637.png)
![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)
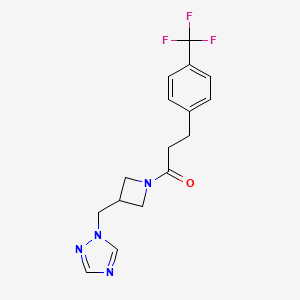
![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)



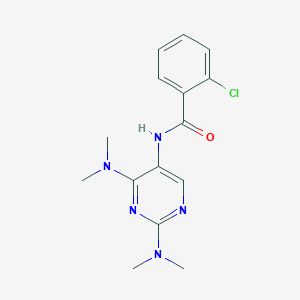
![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)
